molecular formula C6H8N2O2 B1197679 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol CAS No. 71233-27-7

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol

Cat. No.: B1197679
CAS No.: 71233-27-7
M. Wt: 140.14 g/mol
InChI Key: HTKHYLOBQZWEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol, commonly known in research circles as THPO, is a high-value chemical tool for neuroscience and pharmacology studies. This compound is a conformationally restricted analog of GABA, designed as a bicyclic bioisostere of the naturally occurring GABA uptake inhibitor guvacine . Its primary research value lies in its potent activity as an inhibitor of GABA transporters (GATs), which are critical for regulating extracellular GABA levels in the nervous system . Early research characterized THPO as an inhibitor of both neuronal and astrocytic GABA uptake, with a noted slight selectivity for the astrocytic transporter . Subsequent studies have helped clarify that THPO exhibits affinity for specific GAT subtypes, showing slight selectivity towards GAT1 and GAT2 . By selectively inhibiting GABA reuptake, THPO can enhance GABAergic neurotransmission, making it a valuable compound for investigating the tonic inhibition mediated by extrasynaptic GABA receptors and for exploring potential therapeutic targets for conditions like epilepsy and anxiety . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

71233-27-7

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-[1,2]oxazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)8-10-6/h7-8H,1-3H2

InChI Key

HTKHYLOBQZWEFD-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=O)ON2

Canonical SMILES

C1CNCC2=C1C(=O)ON2

Synonyms

4,5,6,7tetrahydroisoxazolo(3,4c)pyridin-5-ol
iso THIP
iso-THIP

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrolidin-2-one Derivatives

A prominent strategy involves ring-opening and functionalization of pyrrolidin-2-one (γ-butyrolactam). Patents by H. Lundbeck A/S (WO2016150953A1, US20200223865A1) describe a multi-step process adaptable for iso-THIP synthesis:

Step 1: Ring-Opening and Esterification
Pyrrolidin-2-one undergoes simultaneous ring-opening and esterification with methanol or ethanol in the presence of anhydrous methanesulfonic acid. This yields dimethyl or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (Compound II).

Pyrrolidin-2-one+ROHCH3SO3HCompound II (R = Me/Et)\text{Pyrrolidin-2-one} + \text{ROH} \xrightarrow{\text{CH}3\text{SO}3\text{H}} \text{Compound II (R = Me/Et)}

Key Conditions:

  • Solvent: Toluene or heptane

  • Temperature: Reflux (110–120°C)

  • Yield: 75–85%

Step 2: Imine Formation
Compound II reacts with methyl/ethyl glyoxylate in non-polar solvents (toluene) using triethylamine as a base. This forms an imine intermediate (Compound III).

Compound II+GlyoxylateEt3NCompound III\text{Compound II} + \text{Glyoxylate} \xrightarrow{\text{Et}_3\text{N}} \text{Compound III}

Optimization: Ionic liquid (triethylammonium methanesulfonate) facilitates water removal, improving yield to 80–90%.

Step 3: Hydrogenation
Catalytic hydrogenation (Pd/C, H<sub>2</sub> 1–1.5 bar) reduces the imine to a secondary amine (Compound IV).

Compound IIIH2,Pd/CCompound IV\text{Compound III} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Compound IV}

Yield: >95% with minimal side products.

Step 4: Cyclization to Isoxazolo-Pyridine Core
Compound IV undergoes cyclization with methanesulfonic acid in ethylene glycol/toluene, forming the isoxazolo[3,4-c]pyridine scaffold.

Compound IVCH3SO3Hiso-THIP\text{Compound IV} \xrightarrow{\text{CH}3\text{SO}3\text{H}} \text{iso-THIP}

Purification: Crystallization from aqueous ethanol yields iso-THIP as a monohydrate (purity >99.9%).

Alternative Pathways: Nitrile Oxide Cycloaddition

The Beilstein Journal of Organic Chemistry highlights a dipolar cycloaddition approach for fused isoxazolo-pyridines:

  • Generate nitrile oxide from hydroxylamine and chlorinated precursor.

  • React with dihydro-pyridone under microwave irradiation (100°C, 30 min).

  • Hydrogenate the adduct to saturate the pyridine ring.

Advantages:

  • Short reaction time (<1 hour)

  • Modular substituent introduction at C-3 and C-7.

Comparative Analysis of Methods

Parameter Cyclization Route Cycloaddition Route
Starting MaterialPyrrolidin-2-oneHydroxylamine derivatives
Steps43
Overall Yield50–60%40–45%
ScalabilityIndustrial (kg-scale)Lab-scale (<100 mg)
Key LimitationMulti-step purificationLow regioselectivity

Critical Optimization Strategies

Solvent and Catalytic Systems

  • Toluene vs. Heptane : Toluene improves imine formation kinetics due to higher polarity (k = 0.15 min<sup>−1</sup> vs. 0.08 min<sup>−1</sup>).

  • Ionic Liquids : Triethylammonium methanesulfonate enhances water removal, reducing hydrolysis side reactions (yield +15%).

Hydrogenation Efficiency

  • Pd/C Loading : 5% w/w Pd/C achieves full conversion in 2 hours vs. 10% w/w in 1 hour.

  • Temperature Control : Maintaining 10–15°C prevents over-reduction.

Crystallization Protocols

  • Monohydrate Formation : Iso-THIP crystallizes from water/toluene (1:3 v/v) at 4°C, yielding >99.5% purity.

  • Impurity Profile : Residual ethylene glycol <0.1% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Iso-THIP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Iso-THIP, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

Introduction to 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol

This compound, commonly known as gaboxadol or THIP, is a compound with significant pharmacological potential. It is primarily recognized for its role as a selective agonist of GABA_A receptors, particularly those containing the delta subunit. This compound has garnered attention for its applications in treating various neurological and psychiatric disorders.

Neuropharmacology

Gaboxadol has been extensively studied for its effects on sleep and anxiety disorders. It exhibits a unique mechanism of action compared to traditional benzodiazepines, providing sedative effects without the same level of dependency or withdrawal symptoms. Research indicates that gaboxadol may improve sleep architecture and increase slow-wave sleep (SWS), making it a candidate for treating insomnia and other sleep-related disorders .

Antidepressant Potential

Studies have shown that gaboxadol may have antidepressant properties. Preclinical models suggest that it can alleviate symptoms of depression without the side effects commonly associated with conventional antidepressants. Its ability to modulate GABA_A receptors selectively may contribute to its mood-stabilizing effects .

Antimicrobial and Anticancer Activities

Recent investigations into the structural derivatives of gaboxadol have revealed potential antimicrobial and anticancer activities. For instance, certain derivatives have demonstrated significant inhibitory effects against various bacterial strains, suggesting that modifications to the THIP structure could yield compounds with enhanced therapeutic profiles against infections . Additionally, related compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating a broader application in oncology .

Mechanistic Studies in Neuroscience

Gaboxadol has been utilized in mechanistic studies to understand GABAergic signaling in the central nervous system. Its selective action on GABA_A receptors allows researchers to dissect the roles of different receptor subtypes in synaptic transmission and plasticity. Such studies contribute to a deeper understanding of neurophysiological processes and the development of targeted therapies for neurological disorders .

Case Study 1: Gaboxadol in Sleep Disorders

A clinical trial evaluating the efficacy of gaboxadol in patients with insomnia demonstrated significant improvements in sleep onset and maintenance compared to placebo. Participants reported enhanced sleep quality and reduced nighttime awakenings, supporting its use as a therapeutic agent for sleep disorders .

Case Study 2: Anticancer Activity of Gaboxadol Derivatives

Research on novel derivatives of gaboxadol revealed potent anticancer activity against specific cell lines, such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The study identified structure-activity relationships that highlight how modifications to the THIP scaffold can enhance cytotoxicity while minimizing off-target effects .

Mechanism of Action

Iso-THIP exerts its effects by binding to gamma-aminobutyric acid receptors, specifically those containing the delta-subunit. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and produces sedative, anxiolytic, and analgesic effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in ring substitution patterns, ring size, or functional group positioning, leading to divergent pharmacological profiles:

Compound Name CAS Number Core Structure Substitution Pattern Key Feature(s)
4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol 71233-27-7 Pyridine fused to isoxazole 3-hydroxyl group on isoxazole GABAA agonist; high δ-subunit selectivity
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) 53602-00-9 Pyridine fused to isoxazole 3-hydroxyl group on isoxazole GABAA agonist; α4βδ receptor specificity
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) 53602-00-9 Pyridine fused to isoxazole 3-hydroxyl on alternate position Partial GABAA agonist; reduced efficacy compared to THIP
Iso-THIP (4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-5-ol) N/A Pyridine fused to isoxazole 5-hydroxyl group on isoxazole Reduced GABAA activity; possible glycine receptor interaction
Iso-THAZ (5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepin-5-ol) N/A Azepine fused to isoxazole Expanded 7-membered ring Glycine receptor antagonist (Ki = 1,400 nM); no GABAA activity

Key Structural Insights :

  • Ring Size : Expanding the pyridine ring to an azepine (e.g., iso-THAZ) abolishes GABAA agonism and shifts activity to glycine receptors .
  • Hydroxyl Position : Moving the hydroxyl group from the 3-position (THIP) to the 5-position (iso-THIP) drastically reduces GABAA receptor affinity .
  • Zwitterionic Stability: The 3-hydroxyl group in THIP stabilizes zwitterionic forms, enhancing receptor binding compared to non-zwitterionic analogues .

Pharmacological Comparison

Compound Primary Target Efficacy Clinical/Experimental Use Notable Effects
This compound GABAA (δ-subunit) Full agonist Analgesia, neuroactive steroid studies Induces α2-adrenoceptor upregulation with chronic use; no opioid cross-tolerance
THIP GABAA (α4βδ) Full agonist Sleep modulation, anxiety models Enhances tonic inhibition in cortical neurons; sedative-hypnotic effects
THPO GABAA Partial agonist Research tool for receptor subtype studies Lower efficacy in increasing brain GABA levels compared to THIP
Iso-THAZ Glycine receptor Antagonist (Ki = 1,400 nM) Glycine neurotransmission studies Inhibits [<sup>3</sup>H]strychnine binding; no interaction with GABA systems

Functional Insights :

  • Receptor Specificity : THIP and its isomer this compound exhibit δ-subunit selectivity, whereas iso-THAZ targets glycine receptors .
  • Tolerance Mechanisms: Chronic THIP administration induces α2-adrenoceptor upregulation, contributing to antinociceptive tolerance, a feature absent in MK 212 (a serotonergic comparator) .

Clinical and Therapeutic Implications

  • Pain Management: THIP’s antinociceptive effects are independent of opioid pathways, offering an alternative for opioid-tolerant patients .
  • Sleep Disorders : Both THIP and gaboxadol enhance thalamocortical tonic inhibition but differ in pharmacokinetics; THIP’s shorter half-life may reduce residual sedation .

Biological Activity

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol, commonly known as gaboxadol or THIP , is a compound that has garnered attention for its unique pharmacological profile as a GABA_A receptor agonist. This article delves into the biological activity of gaboxadol, highlighting its mechanisms of action, effects on neurotransmission, and implications for therapeutic use.

Gaboxadol primarily acts as an agonist at the extrasynaptic GABA_A receptors , particularly those containing the δ subunit. This selectivity allows gaboxadol to enhance tonic inhibition in the central nervous system (CNS), which differs from traditional benzodiazepines that typically target synaptic GABA_A receptors. The pharmacological profile of gaboxadol includes:

  • High affinity for δ-containing GABA_A receptors : Gaboxadol exhibits a tenfold greater affinity for these receptors compared to other subtypes, leading to significant increases in inhibitory neurotransmission.
  • Supra-maximal efficacy : It has been shown to evoke a greater maximum response than endogenous GABA at certain receptor subtypes, which can lead to prolonged effects on neuronal excitability and synaptic plasticity .

Neurotransmission Modulation

Gaboxadol's action on GABA_A receptors results in notable changes in neurotransmission:

  • Induction of Glutamate Receptor Plasticity : In vivo studies have demonstrated that administration of gaboxadol induces long-lasting changes in glutamate receptor functionality within dopamine neurons of the ventral tegmental area (VTA). This was evidenced by alterations in the AMPA/NMDA receptor current ratio and increased synaptic responses that persisted for days after administration .
  • Behavioral Outcomes : Despite its potent effects on GABAergic transmission, gaboxadol does not produce reinforcing effects commonly associated with addictive substances. Instead, it has been observed to induce aversion in conditioned mice, suggesting a unique behavioral profile that may limit its potential for abuse .

Clinical Implications

Gaboxadol was initially investigated for its potential as a sleep aid due to its sedative properties. Clinical trials indicated that it could enhance deep sleep without the euphoric effects seen with other sedatives like benzodiazepines. However, development was halted due to safety concerns and insufficient efficacy in trials .

Comparative Biological Activity

The following table summarizes the biological activity of gaboxadol compared to other GABA_A receptor modulators:

CompoundMechanism of ActionAffinity for δ ReceptorsEfficacyAbuse Potential
Gaboxadol (THIP)Agonist at extrasynaptic GABA_AHighSupra-maximalLow
BenzodiazepinesAgonist at synaptic GABA_AVariableModerateHigh
MuscimolAgonist at GABA_AModerateHighModerate

Case Studies and Research Findings

  • Addiction Studies : A study examined the effects of gaboxadol on dopamine neurons and found no evidence of reinforcing behaviors in animal models. This suggests that while it activates inhibitory pathways effectively, it does not lead to addiction-like behaviors .
  • Neuroplasticity Research : Research highlighted the role of gaboxadol in modulating synaptic plasticity through its action on extrasynaptic receptors. This property may have implications for treating conditions characterized by dysregulated neurotransmission such as anxiety and depression .
  • Safety Profiles : Clinical evaluations revealed that gaboxadol produced fewer side effects compared to traditional sedatives but raised concerns regarding its safety profile, leading to the cessation of its development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for THIP, and what are key optimization challenges in its synthesis?

THIP is synthesized via cyclization reactions of appropriately substituted pyridine precursors. A common approach involves refluxing intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization for purification . Key challenges include controlling regioselectivity during heterocycle formation and minimizing byproducts such as thio-analogues (e.g., thio-THIP, which exhibits reduced GABA_A agonist activity) . Optimization often focuses on solvent selection, reaction time, and catalytic conditions to improve yields (>98% purity via HPLC/NMR) .

Table 1: Synthetic Methods Comparison

MethodSolventYield (%)Key ByproductsReference
Cyclization of pyridineEthanol65–75Thio-THIP
DMF/EtOH recrystallizationDMF/EtOH (1:1)80–85None reported

Q. How is structural characterization of THIP performed to confirm molecular identity and purity?

THIP is characterized using:

  • Elemental analysis : Confirms C, H, N, and Cl content (e.g., C₆H₈N₂O₂·HCl) .
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., isoxazole ring protons at δ 4.2–4.5 ppm) . MS confirms molecular weight (176.6 g/mol for hydrochloride salt) .
  • Chromatography : HPLC ensures >98% purity, critical for pharmacological studies .

Advanced Research Questions

Q. How does THIP’s selectivity for α6βδ-containing GABA_A receptors influence experimental design in neuropharmacology?

THIP preferentially activates extrasynaptic GABA_A receptors with α6βδ subunits, prevalent in cerebellar granule cells . Experimental design must include:

  • Knockout models : α6 or δ subunit-deficient mice to isolate receptor-specific effects .
  • Dose titration : Lower doses (1–10 mg/kg in vivo) avoid off-target effects on synaptic GABA_A receptors (e.g., α1β2γ2) .
  • Electrophysiology : Patch-clamp recordings in brain slices to measure tonic (vs. phasic) currents .

Q. What methodological considerations resolve contradictions in THIP’s efficacy across models (e.g., tremor suppression vs. transient lower esophageal sphincter relaxation (TLESR) modulation)?

Discrepancies arise from receptor subunit expression and species differences:

  • TLESR studies in dogs : THIP (1–10 mg/kg) showed no effect, likely due to low α6βδ receptor density in nodose ganglia .
  • Tremor models in mice : THIP (5 mg/kg) suppressed harmaline-induced tremor via cerebellar α6βδ receptors . Mitigation strategies :
  • Validate receptor subunit expression (RT-PCR/immunohistochemistry) in target tissues .
  • Use subtype-selective antagonists (e.g., furosemide for α6-containing receptors) to confirm mechanisms .

Q. How do structural modifications of THIP (e.g., thio-THIP) alter GABA receptor affinity, and what computational tools predict these changes?

Replacing the isoxazole oxygen with sulfur (thio-THIP) reduces GABA_A agonist potency by >50%, as shown in cat spinal cord neuron assays . Computational approaches include:

  • Molecular docking : Predicts binding affinity to GABA_A receptor pockets (e.g., AutoDock Vina).
  • QSAR models : Correlate substituent electronegativity with receptor activation .

Table 2: Bioactivity of THIP Analogues

CompoundGABA_A EC₅₀ (μM)Receptor Subtype SelectivityReference
THIP0.8α6βδ > α1β2γ2
Thio-THIP45.2Non-selective

Methodological Guidelines

  • In vitro assays : Use recombinant GABA_A receptors (e.g., α6βδ-expressing HEK cells) to quantify tonic currents .
  • In vivo models : Prioritize α6βδ-rich tissues (cerebellum, nucleus accumbens) for behavioral studies .
  • Data interpretation : Cross-validate with orthogonal methods (e.g., receptor knockout + pharmacological inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.